3-[3-(Trifluoromethyl)phenyl]thiomorpholine
CAS No.: 1342431-41-7
Cat. No.: VC2847682
Molecular Formula: C11H12F3NS
Molecular Weight: 247.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342431-41-7 |
|---|---|
| Molecular Formula | C11H12F3NS |
| Molecular Weight | 247.28 g/mol |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]thiomorpholine |
| Standard InChI | InChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-2-8(6-9)10-7-16-5-4-15-10/h1-3,6,10,15H,4-5,7H2 |
| Standard InChI Key | HUNSQMSQZADNKP-UHFFFAOYSA-N |
| SMILES | C1CSCC(N1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CSCC(N1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structure
3-[3-(Trifluoromethyl)phenyl]thiomorpholine is identified by CAS number 1342431-41-7. The compound features a thiomorpholine ring (a six-membered heterocyclic ring containing one sulfur atom and one nitrogen atom) connected to a phenyl group that is substituted with a trifluoromethyl group at the meta position .
The core structure consists of the nitrogen atom of the thiomorpholine ring bonded to the phenyl ring, with the trifluoromethyl group providing distinctive electronic and lipophilic properties. The presence of both sulfur and nitrogen atoms in the heterocyclic ring creates a unique three-dimensional structure that influences its chemical behavior and potential biological interactions.
Physical and Chemical Properties
The chemical and physical properties of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine are summarized in Table 1:
Table 1: Physical and Chemical Properties of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine
The absence of documented physical properties such as melting point, boiling point, and density indicates that comprehensive characterization of this compound in the scientific literature is currently limited .
Structural Significance
The structure of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine incorporates two key components that contribute to its chemical behavior and potential applications:
Thiomorpholine Ring
The thiomorpholine ring is a six-membered heterocyclic structure containing non-adjacent nitrogen and sulfur atoms. This ring system confers several important properties:
-
The nitrogen atom can participate in hydrogen bonding and act as a weak base
-
The sulfur atom introduces unique electronic properties and potential binding interactions
-
The ring conformation provides a specific three-dimensional arrangement that may influence biological activity
Trifluoromethyl Group
The trifluoromethyl (CF3) substituent at the meta position of the phenyl ring contributes several significant properties:
-
Enhanced lipophilicity, potentially improving membrane permeability and affecting biological distribution
-
Increased metabolic stability due to the strength of carbon-fluorine bonds
-
Altered electronic properties of the aromatic ring
-
Potential for specific binding interactions with biological targets
This combination of structural elements creates a molecule with distinctive chemical behavior and potential applications in various fields, particularly in pharmaceutical research.
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine, it is valuable to compare it with structurally related compounds.
Table 2: Comparison of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine with Related Compounds
The structural variations among these compounds, particularly the position of the trifluoromethyl group and the presence of additional functional groups, can significantly influence their chemical reactivity, physical properties, and biological activities. These differences provide valuable insights into structure-activity relationships that may guide future research on 3-[3-(Trifluoromethyl)phenyl]thiomorpholine .
While these data pertain to compounds that are structurally distinct from 3-[3-(Trifluoromethyl)phenyl]thiomorpholine, they provide context for potential antimicrobial applications of compounds containing similar structural elements .
Chemical Research Applications
Beyond pharmaceutical applications, 3-[3-(Trifluoromethyl)phenyl]thiomorpholine may serve as:
-
A model compound for studying the effects of trifluoromethyl substitution on heterocyclic systems
-
A reagent in organic synthesis
-
A reference standard for analytical chemistry
-
A structural component in materials science applications
Pharmacological Considerations
The structural features of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine suggest several pharmacologically relevant properties:
Lipophilicity and Membrane Permeability
The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and affect drug absorption and distribution. This property is particularly significant in drug development, as it influences bioavailability and tissue distribution.
Metabolic Stability
Compounds containing trifluoromethyl groups often demonstrate enhanced metabolic stability due to the strength of the carbon-fluorine bonds and the steric hindrance provided by the CF3 group. This property can potentially extend the half-life of compounds in biological systems, affecting their duration of action.
Binding Interactions
The unique electronic properties of both the thiomorpholine ring and the trifluoromethyl-substituted phenyl group may contribute to specific binding interactions with biological targets:
-
The nitrogen in the thiomorpholine ring can act as a hydrogen bond acceptor
-
The sulfur atom can participate in unique binding interactions
-
The trifluoromethyl group can engage in hydrophobic interactions and influence the electronic distribution within the molecule
Future Research Directions
Given the limited specific information available on 3-[3-(Trifluoromethyl)phenyl]thiomorpholine, several research directions could be pursued to better characterize this compound and explore its potential applications:
Physical and Chemical Characterization
Comprehensive determination of physical properties (melting point, boiling point, solubility in various solvents) and detailed spectroscopic characterization would provide valuable foundational knowledge about this compound.
Biological Activity Screening
Systematic screening for biological activities, particularly antimicrobial effects given the precedent in related compounds, could reveal potential therapeutic applications. Specific assays might include:
-
Antimicrobial testing against a panel of bacterial and fungal strains
-
Enzyme inhibition assays for pharmacologically relevant targets
-
Receptor binding studies to identify potential interactions with biological receptors
Structure-Activity Relationship Studies
Synthesis and testing of structural analogs with systematic modifications could elucidate the relationship between specific structural elements and biological activity. Potential modifications might include:
-
Variation in the position of the trifluoromethyl group (ortho, meta, para)
-
Substitution of the trifluoromethyl group with other electron-withdrawing or electron-donating groups
Synthesis Optimization
Development of efficient, scalable synthesis methods would facilitate further research on this compound and its derivatives, potentially enabling more extensive investigation of its properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume